molecular formula C18H28N2O4.HCl B000375 Acebutolol hydrochloride CAS No. 34381-68-5

Acebutolol hydrochloride

Cat. No. B000375
CAS RN: 34381-68-5
M. Wt: 372.9 g/mol
InChI Key: KTUFKADDDORSSI-UHFFFAOYSA-N
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Description

Acebutolol hydrochloride is a cardioselective beta-adrenergic blocking agent with partial agonist and membrane-stabilizing activities. It has been widely studied for its pharmacology, pharmacokinetics, and clinical uses, with a focus on its effectiveness in controlling mild to moderate essential hypertension, ventricular arrhythmias, and its role in chronic stable angina pectoris. Unlike other beta-blockers, acebutolol is known for causing less reduction in heart rate and having fewer neurologic side effects, making it a preferable option in certain clinical scenarios (Singh, Thoden, & Wahl, 1982).

Scientific Research Applications

1. Interaction with Human Serum Albumin

Acebutolol hydrochloride (AH) has been found to interact significantly with human serum albumin (HSA). This interaction is characterized by strong quenching of tryptophan fluorescence intensity in HSA, indicating a high affinity of AH for HSA. Molecular docking studies revealed that AH binds in the Sudlow Site I of subdomain IIA of HSA, which is critical for understanding the drug's activity and binding mechanism (Radha et al., 2021).

2. Transformation by-products in Aqueous Chlorination

Research has focused on the reaction kinetics and transformation by-products of acebutolol during aqueous chlorination. This is especially relevant given the frequent detection of acebutolol, a common β-blocker, in the aquatic environment. The study identified various transformation by-products formed through reactions like dealkylation, hydroxylation, chlorination, and oxidation (Khalit & Tay, 2016).

3. Spectrophotometric Methods for Determination

Acebutolol hydrochloride's determination in bulk samples and pharmaceutical preparations has been developed using spectrophotometric methods. These methods are based on ion-pair complex formation, offering a specific and precise way to analyze acebutolol hydrochloride in the presence of other excipients (Manjunatha et al., 2008).

4. Electrochemical Carbon Nanotubes Sensors

Innovative electrochemical carbon nanotubes sensors have been constructed for the determination of acebutolol hydrochloride in pharmaceuticals and biological fluids. This method demonstrates a highly selective approach for direct electrochemical determination, offering insights into the stability and detection limits for acebutolol hydrochloride (Alarfaj & El-Tohamy, 2014).

5. Stability in Acidic Environment

A study examined the stability of acebutolol in an acidic environment, highlighting the relationship between its stability and polarity. The stability of acebutolol was compared with other beta-adrenergic blocking agents, providing valuable data on the drug's chemical stability under various conditions (Krzek et al., 2006).

Safety And Hazards

Acebutolol hydrochloride can be harmful in contact with skin and may cause serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While the specific future directions for Acebutolol hydrochloride are not detailed in the search results, it continues to be used in the treatment of hypertension and heart rhythm disorders . As with all medications, ongoing research and clinical trials may provide new insights into its uses and potential side effects.

properties

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFKADDDORSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37517-30-9 (Parent)
Record name Acebutolol hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID5045461
Record name Acebutolol hydrochloride
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Molecular Weight

372.9 g/mol
Source PubChem
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Solubility

>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature
Record name SID855517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ACEBUTOLOL HYDROCHLORIDE
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Mechanism of Action

Acebutolol is a beta-selective adrenergic blocking agent and has pharmacologic actions similar to those of other beta-adrenergic blocking agents. At low dosages, acebutolol selectively inhibits response to adrenergic stimuli by competively blocking cardiac beta1-adrenergic receptors, while having little effect on the beta2-adrenergic receptors of bronchial and vascular smooth muscle. At high dosages (eg, greater than 80 mg daily), the selectively of acebutolol for beta-1-adrenergic receptors usually diminishes, and the drug will competively inhibit beta-1- and beta-2-adrenergic receptors. The beta1-selective blocking activity of acebutolol appears to be more pronounced in animals than in humans. In vivo studies in animals and humans indicate that the relative beta-1-adrenergic blocking activity of acebutolol, on a weight basis, is approximately 10-30% that of propranolol, as determined by inhibition of reflex tachycardia in animals or inhibition of exercise or tilt-induced or reflex tachycardia in healthy individuals., In addition to inhibiting access of physiologic or synthetic catecholamines to beta-adrenergic receptors, acebutolol exhibits mild intrinsic sympathomimetic activity (partial beta-agonist activity). Acebutolol also has a membrane-stabilizing effect on the heart, which is similar to that of quinidine but occurs only at high plasma concentrations and usually is not apparent at dosages used clinically., The pharmacologic effects of acebutolol results from both the unchanged drug and its major metabolite, diacetolol. Diacetolol is equipotent to acebutolol and, in animals, has greater beta-selective adrenergic blocking activity than the parent drug. Diacetolol also has weak intrinsic sympathomimetic activity but does not have substantial membrane-stabilizing activity. Diacetolol may contribute substantially to the observed effects of acebutolol, since plasma concentrations of the metabolite are consistently higher than those of the parent during acebutolol therapy.
Record name ACEBUTOLOL HYDROCHLORIDE
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Product Name

Acebutolol hydrochloride

Color/Form

White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether

CAS RN

34381-68-5
Record name Acebutolol hydrochloride
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Record name Acebutolol hydrochloride [USP:JAN]
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Record name Acebutolol hydrochloride
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Record name Acebutolol hydrochloride
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Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride
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Record name ACEBUTOLOL HYDROCHLORIDE
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Melting Point

141-143 °C
Record name ACEBUTOLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
778
Citations
DH Manjunatha, SMT Shaikh, K Harikrishna… - Ecletica …, 2008 - SciELO Brasil
… been developed for the determination of acebutolol hydrochloride (ABH) in pharmaceutical … acebutolol hydrochloride in the presence of excipients, which are co-formulated in the drug. …
Number of citations: 25 www.scielo.br
J Santosh, M Audumbar, P Seemarani, K Rekha… - …, 2015 - researchgate.net
… of Acebutolol Hydrochloride in bulk drug form by difference spectrophotometric method. Acebutolol Hydrochloride … applied for the determination of Acebutolol Hydrochloride in bulk drug. …
Number of citations: 2 www.researchgate.net
RJ Foster, RA Carr - Analytical Profiles of Drug Substances, 1990 - Elsevier
… Acebutolol hydrochloride has reported solubilities of 200 mg/mL in water and 70 mg/mL in ethanol at room temperature (3). The hydrochloride salt is freely soluble in water. …
Number of citations: 7 www.sciencedirect.com
CSP Sastry, TT Rao, A Sailaja - Talanta, 1991 - Elsevier
… used as an anticoagulant while acebutolol hydrochloride (ACBH) and procainamide … ‘v2 Acebutolol hydrochloride is not yet official in any pharmacopoeia. Most of the methods for …
Number of citations: 31 www.sciencedirect.com
NA Alarfaj, MF El‐Tohamy - Journal of the Chinese Chemical …, 2014 - Wiley Online Library
… The fabricated sensors depend mainly on the incorporation of acebutolol hydrochloride with … The stability indicating using forced degradation of acebutolol hydrochloride was studied. …
Number of citations: 13 onlinelibrary.wiley.com
MM Ayad, HE Abdellatef, MM El-Henawee… - … Acta Part A: Molecular …, 2007 - Elsevier
… described for analysis of acyclovir and acebutolol hydrochloride. The proposed methods are … , 1 to 7 and 0.25 to 2.5 μg ml −1 acebutolol hydrochloride, using the spectrophotometric and …
Number of citations: 55 www.sciencedirect.com
AM Bagoji, ST Nandibewoor - New Journal of Chemistry, 2016 - pubs.rsc.org
The electrochemical behavior of acebutolol (ACBT) at a thin graphene film modified glassy carbon electrode (GF-GCE) has been investigated using cyclic and differential pulse …
Number of citations: 30 pubs.rsc.org
RD Watson, WA Littler - British Journal of Clinical …, 1979 - Wiley Online Library
… In order to assess the duration of action of once daily treatment, a randomized, double-blind cross-over comparison of placebo (2 capsules) and acebutolol hydrochloride 400 mg (200 …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
C Venkata Prasad, B Yerri Swamy… - Advances in Polymer …, 2012 - Wiley Online Library
… SA and their graft copolymer (SA‐g‐VP) beads were prepared in various formulations using glutaraldehyde (GA) as a cross‐linking agent and acebutolol hydrochloride (ABHCl) as a …
Number of citations: 5 onlinelibrary.wiley.com
CSP Sastry, TT Rao, A Sailaja, JV Rao - Talanta, 1991 - Elsevier
… , nicoumalone (NIC) and acebutolol hydrochloride (ACBH), either in … and the butanamide derivative acebutolol hydrochloride (ACBH) … ‘,’ Acebutolol hydrochloride is not yet official in any …
Number of citations: 23 www.sciencedirect.com

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